3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide

Catalog No.
S902541
CAS No.
1040691-15-3
M.F
C13H24N2O
M. Wt
224.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropa...

CAS Number

1040691-15-3

Product Name

3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide

IUPAC Name

3-[2-(cyclohexen-1-yl)ethylamino]-N-ethylpropanamide

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C13H24N2O/c1-2-15-13(16)9-11-14-10-8-12-6-4-3-5-7-12/h6,14H,2-5,7-11H2,1H3,(H,15,16)

InChI Key

VGTBTTSOFFVETJ-UHFFFAOYSA-N

SMILES

CCNC(=O)CCNCCC1=CCCCC1

Canonical SMILES

CCNC(=O)CCNCCC1=CCCCC1

3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide is a chemical compound characterized by the molecular formula C13_{13}H24_{24}N2_2O and a molecular weight of 224.35 g/mol. This compound features a cyclohexenyl group, which contributes to its unique structural and functional properties. The presence of both an amino group and an amide functionality allows it to engage in various

  • Oxidation: It can be oxidized to yield corresponding ketones or carboxylic acids when treated with oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, potentially yielding amines or alcohols.
  • Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.

3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide exhibits significant biological activity, particularly in biochemical research. It has been shown to interact with various enzymes and proteins, influencing their activity. For instance, it modulates the function of hydrolase enzymes involved in hydrolyzing chemical bonds. Additionally, it impacts cellular processes by affecting signaling pathways such as NF-κB, which is crucial for regulating immune responses and inflammation .

The synthesis of 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide typically involves a multi-step process starting from 2-(1-cyclohexen-1-yl)ethylamine and propanamide derivatives. The reaction conditions must be controlled to ensure high yield and purity of the final product. Specific methodologies may vary based on desired modifications or functionalization .

This compound finds applications across various fields:

  • Research: It is utilized in proteomics to study protein interactions and functions.
  • Organic Synthesis: Acts as a reagent for synthesizing more complex organic molecules.
  • Pharmaceutical Development: While not therapeutically used directly, it aids in understanding biochemical pathways that may lead to drug discovery.
  • Fragrance Industry: Employed in synthesizing aromatic compounds due to its unique structural features .

Interaction studies reveal that 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide can significantly influence enzyme activity and cellular signaling pathways. These studies are crucial for elucidating its role in biochemical processes and potential therapeutic targets. For example, its modulation of the NF-κB signaling pathway underscores its relevance in inflammatory responses and immune regulation .

3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide can be compared with several structurally related compounds:

Compound NameMolecular FormulaKey Features
2-(1-Cyclohexenyl)ethylamineC11_{11}H19_{19}NSimilar structure without amide functionality
2-(1-Cyclohexenyl)cyclohexanoneC13_{13}H20_{20}OContains a ketone group; different reactivity
N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamideC17_{17}H25_{25}N2_{2}O2_{2}Similar cyclohexenyl group; distinct functional groups

The uniqueness of 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide lies in its specific functional groups that allow for a wide range of

XLogP3

1.5

Dates

Modify: 2023-08-16

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